(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15566026
Molecular Formula: C22H20ClN3O3S
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClN3O3S |
|---|---|
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | (5Z)-2-(3-chlorophenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C22H20ClN3O3S/c1-3-10-29-17-9-8-14(11-18(17)28-4-2)12-19-21(27)26-22(30-19)24-20(25-26)15-6-5-7-16(23)13-15/h5-9,11-13H,3-4,10H2,1-2H3/b19-12- |
| Standard InChI Key | YATPRSMMEZFUER-UNOMPAQXSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC |
Introduction
(5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one is a complex organic compound belonging to the thiazolotriazolone class. This compound is characterized by its unique structural features, which include a thiazole ring fused to a triazole ring, along with a benzylidene group attached to the thiazole ring. The presence of chlorophenyl, ethoxy, and propoxy groups adds to its complexity and potential biological activity.
Synthesis Methods
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one typically involves a multi-step process. This includes the formation of the thiazolotriazolone core followed by the introduction of the benzylidene group. Common methods involve condensation reactions between appropriate precursors in the presence of catalysts or bases.
Synthesis Steps
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Formation of Thiazolotriazolone Core: This involves the reaction of a thiazole derivative with a triazole precursor.
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Introduction of Benzylidene Group: A condensation reaction between the thiazolotriazolone core and an aldehyde (in this case, 3-ethoxy-4-propoxybenzaldehyde) is performed.
Biological Activity
Research on (5Z)-2-(3-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one has explored its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's structural features, such as the presence of chlorophenyl and ethoxy-propoxy groups, may contribute to its interaction with biological targets.
Biological Activity Data
| Activity | Description |
|---|---|
| Antimicrobial | Shows activity against certain bacterial strains |
| Antifungal | Exhibits activity against fungal pathogens |
| Anticancer | Potential for inhibiting cancer cell growth |
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